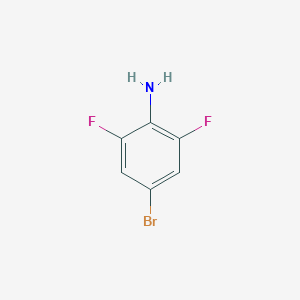

4-Bromo-2,6-difluoroaniline

概要

説明

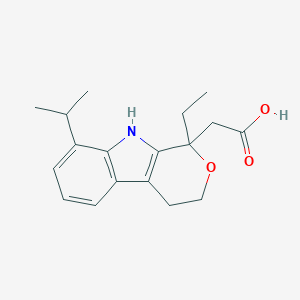

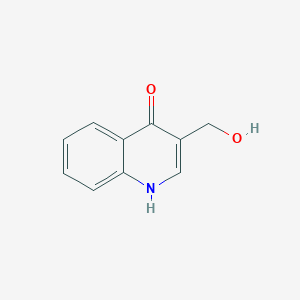

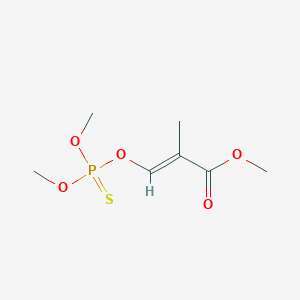

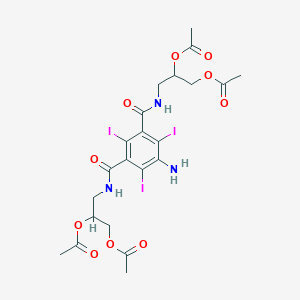

4-Bromo-2,6-difluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Photovoltaic Devices : A study found that 4-bromoanisole plays a role in controlling phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT and improves morphology in polymer-polymer blends (Liu et al., 2012).

DNA Binding Agent : A synthesized compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, shows potential as a DNA binding agent, which could be useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

Synthesis of Black Fluorane Dye : In a modular microreaction system, 4-bromo-3-methylanisole was synthesized with 99.5% conversion, indicating its utility in producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).

Construction of Biologically Important Azaheterocycles : A study developed a method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, which can be used to construct CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

Synthesis of 4-(Difluoromethylidene)-tetrahydroquinolines : A study demonstrates the use of 2-bromo-3,3,3-trifluoropropene (BTP) to catalyze defluorinative reactions with N-aryl amino acids, leading to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).

Nephrotoxicity Studies : A study found that 3,5-dihaloanilines, including compounds similar to 4-Bromo-2,6-difluoroaniline, are more potent nephrotoxicants than 4-haloaniline isomers (Hong et al., 2000).

作用機序

Target of Action

4-Bromo-2,6-difluoroaniline is a versatile building block in chemical synthesis due to its multiple substituents The bromo-substituent allows pd-catalysed coupling reactions, which can be used to expand the size of the molecule .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The bromo-substituent allows Pd-catalysed coupling reactions, which can be used to expand the size of the molecule . The amine group can act as a nucleophile in a chemical reaction or can be oxidized to amine oxide to synthesize conjugated azo compounds .

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its role in multiple biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, it has been used in the synthesis of a Pd-azobenzene complex that has shown photo-switching properties, being able to reversibly switch to two discrete self-assembled structures .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

将来の方向性

生化学分析

Biochemical Properties

The bromo-substituent of 4-Bromo-2,6-difluoroaniline allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of this compound. It is known that the compound can be used in the synthesis of various macromolecules, which could potentially influence cellular processes .

Molecular Mechanism

The fluoro-substitutes of this compound adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules . A Pd-azobenzene complex based on this compound has shown photo-switching properties, indicating that it can reversibly switch to two discrete self-assembled structures .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 63-65 °C (lit.) .

Metabolic Pathways

The compound’s amine group can participate in various biochemical reactions, suggesting potential interactions with enzymes or cofactors .

Subcellular Localization

The compound’s ability to participate in various chemical reactions suggests that it could potentially interact with specific compartments or organelles within the cell .

特性

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?

A: this compound, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.

Q2: How is this compound used in synthetic chemistry?

A: The research demonstrates the utility of this compound as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)